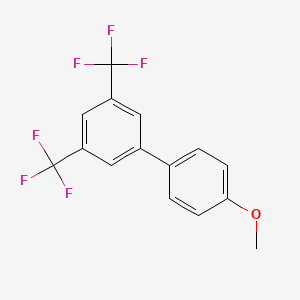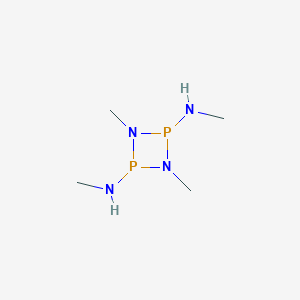
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is a unique organophosphorus compound It features a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen atoms and two phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine typically involves the reaction of tetramethylphosphorodiamidic chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted diazadiphosphetidines.
Aplicaciones Científicas De Investigación
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N2,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species. The pathways involved often include coordination to metal centers, which can enhance catalytic activity or alter the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N,N’,N’-Tetramethyl-1,3-diaminopropane
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~2~,N~4~,1,3-Tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine is unique due to its four-membered diazadiphosphetidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
498576-84-4 |
|---|---|
Fórmula molecular |
C4H14N4P2 |
Peso molecular |
180.13 g/mol |
Nombre IUPAC |
2-N,4-N,1,3-tetramethyl-1,3,2,4-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C4H14N4P2/c1-5-9-7(3)10(6-2)8(9)4/h5-6H,1-4H3 |
Clave InChI |
WDPPWUGVMFHJPV-UHFFFAOYSA-N |
SMILES canónico |
CNP1N(P(N1C)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
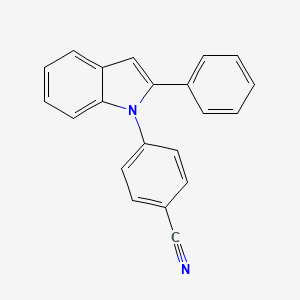
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
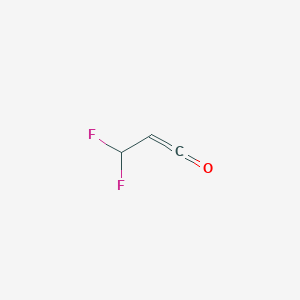
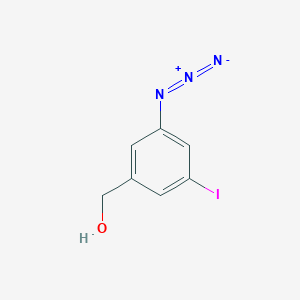
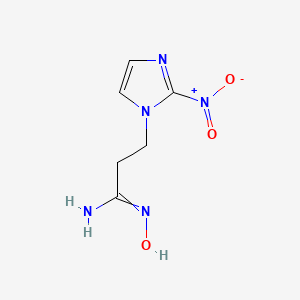
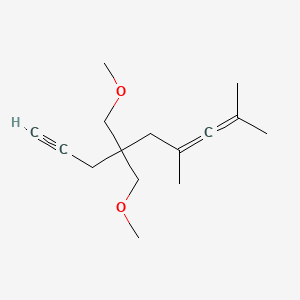
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
